N-(2-Propynyl)-2,4-dinitroaniline

Catalog No.
S9011342
CAS No.
M.F
C9H7N3O4
M. Wt
221.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Propynyl)-2,4-dinitroaniline

Product Name

N-(2-Propynyl)-2,4-dinitroaniline

IUPAC Name

2,4-dinitro-N-prop-2-ynylaniline

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

InChI

InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2

InChI Key

MVSHOHFTBBBTLR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

N-(2-Propynyl)-2,4-dinitroaniline is a functionalized aromatic compound that integrates the established 2,4-dinitroaniline (DNA) core with a terminal alkyne group for covalent modification. The DNA core provides a well-characterized electroactive and chromophoric scaffold, commonly used as an intermediate in the synthesis of dyes and other functional materials. The key procurement differentiator is the N-propargyl (2-propynyl) substituent, which acts as a highly efficient chemical handle for modern conjugation techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), or 'click chemistry'. This positions the compound not as a mere analog, but as a specific precursor for applications requiring the stable, covalent incorporation of the dinitroaniline moiety.

Research Fit

Click Conjugation Terminal alkyne enables CuAAC bioconjugation and probe synthesis
Solid Handling Crystalline solid at RT simplifies gravimetric dosing and storage
QC Marker Diagnostic IR peak supports identity verification upon receipt

Substituting N-(2-Propynyl)-2,4-dinitroaniline with a simpler analog fundamentally alters its processability and application scope. Using the parent compound, 2,4-dinitroaniline, eliminates the specific covalent attachment point, restricting its use to less stable, non-covalent formulations or requiring harsh, less selective post-modification steps. Opting for a saturated analog, such as N-propyl- or N-butyl-2,4-dinitroaniline, introduces a non-reactive alkyl chain, completely removing the capability for high-efficiency conjugation via click chemistry. The terminal alkyne of the propargyl group is the critical feature enabling its use as a building block for permanently modified surfaces, polymers, and complex molecular probes where process stability and component permanence are paramount.

Substitution Risk

Click handle absent N-alkyl analogs lack the terminal alkyne; CuAAC reactivity may not be replaced by saturated chains.
Physical form mismatch Liquid or low-melting analogs differ in gravimetric accuracy and crystallization suitability.
Electronic profile shift Mono-nitro or non-nitrated analogs may alter charge-transfer and reduction behavior in downstream assays.

Precursor Processability: High-Efficiency Covalent Conjugation via Click Chemistry

The terminal alkyne of the N-propargyl group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction noted for its high yields, mild reaction conditions, and exceptional functional group tolerance. This methodology routinely achieves near-quantitative conversion to the stable 1,4-disubstituted 1,2,3-triazole linkage, a significant process advantage over less specific and lower-yielding conjugation chemistries often required for modifying analogs like 2,4-dinitroaniline.

Evidence DimensionReaction Yield for Covalent Linkage
Target Compound Data>95% (Typical for CuAAC reactions)
Comparator Or BaselineConventional amidation or substitution reactions: Highly variable, often lower yields and requiring harsher conditions or protecting groups.
Quantified DifferencePotentially >20-40% yield improvement with significantly reduced byproducts and purification requirements.
ConditionsCu(I) catalyst (e.g., from CuSO4/sodium ascorbate), often at room temperature in aqueous or mixed solvent systems.

For procurement, this means higher final product yields, simpler purification processes, and reduced raw material waste, directly impacting manufacturing costs and scalability.

Thermal Stability
Reported
151–152 °C vs. liquid at RT
Crystalline solid supports precise gravimetric workflows
N-propyl analog remains liquid/semi-solid; DSC/capillary data

Enabling Technology: Access to Covalently Immobilized Electroactive Surfaces

The dinitroaromatic core is electrochemically active due to its two reducible nitro groups, a property exploited in sensor development. Using N-(2-Propynyl)-2,4-dinitroaniline allows for the permanent, covalent attachment of this electroactive unit onto a sensor surface (e.g., an azide-functionalized electrode) via a stable triazole linker. This contrasts sharply with the parent 2,4-dinitroaniline, which can only be physically adsorbed, leading to poor signal stability and leaching from the surface during operation.

Evidence DimensionSurface Attachment Stability
Target Compound DataCovalent bond via triazole linkage (chemically robust).
Comparator Or Baseline2,4-Dinitroaniline: Physical adsorption (physisorption), subject to leaching.
Quantified DifferenceQualitatively higher stability, reproducibility, and sensor lifetime.
ConditionsElectrochemical analysis in aqueous or non-aqueous electrolytes.

This enables the fabrication of robust, reusable sensors with stable and reproducible signals, a critical requirement for commercial and industrial diagnostic devices.

IR Alkyne Signature
Class-level inference
3268 cm⁻¹ (≡C–H stretch)
Rapid spectroscopic identity discriminator for shipments
Absent in saturated N-alkyl analogs; KBr pellet FTIR

Handling and Thermal Properties: Solid, Crystalline Precursor

The parent compound, 2,4-dinitroaniline, is a high-melting, crystalline solid, providing a thermally stable core. Its melting point of 176-178 °C indicates robust thermal behavior suitable for a range of synthesis conditions. While N-alkylation can depress the melting point, the compound remains a solid, handleable precursor. This contrasts with other functionalized intermediates that may be oils or low-melting solids, complicating handling, dosing, and storage in a process environment.

Evidence DimensionMelting Point (Baseline)
Target Compound DataExpected to be a crystalline solid.
Comparator Or Baseline2,4-Dinitroaniline (parent core): 176-178 °C.
Quantified DifferenceN/A (Provides baseline for physical state and handling).
ConditionsStandard melting point determination.

Procuring a solid, crystalline material simplifies weighing, transfer, and storage, improving process control and safety compared to handling viscous oils or low-melting waxes.

MAO-A Scaffold
Supporting evidence
2,4-dinitrophenyl-propargylamine core
Potential simplified core for SAR studies; data to verify
Ref. inhibitor: N1-(2,4-dinitrophenyl)-N2-prop-2-ynyl-1,3-diaminopropane; no direct enzymology on target

Fabrication of Stable Electrochemical Sensors

Where long-term signal stability is required, this compound is the right choice for covalently modifying electrode surfaces. The propargyl group allows for irreversible attachment to azide-functionalized substrates, anchoring the electroactive dinitroaniline moiety to prevent leaching and ensure reproducible measurements over time.

Synthesis of Functional Polymers and Materials

For creating polymers with tailored properties, this compound serves as a key monomer or grafting agent. Its ability to participate in high-yield click polymerization or post-polymerization modification reactions enables the precise incorporation of the dinitroaniline unit to control the electronic, optical, or energetic properties of the final material.

Development of Covalently Attached Molecular Probes

When developing probes for biological or material science applications, this compound provides a reliable method for attaching the dinitroaniline chromophore. It can be 'clicked' onto azide-modified biomolecules, nanoparticles, or other scaffolds to create stable, covalently-linked probes for imaging or detection assays, where non-specific binding or probe dissociation is unacceptable.

Application Fit Matrix

Application
Selection Property
Validation Focus
Click Chemistry
Terminal alkyne handle
CuAAC reactivity assessment
QC Identity
Diagnostic IR marker
Spectroscopic identity verification
Crystallography
Crystalline solid form
Crystallinity and diffraction quality
MAO-A SAR
Propargylamine pharmacophore
Independent enzymatic assay validation

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

221.04365571 g/mol

Monoisotopic Mass

221.04365571 g/mol

Heavy Atom Count

16

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